REACTION_CXSMILES
|
[NH3:1].[C:2]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.S(=O)(=O)(O)[OH:10].[C:14]1(C)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[C:14]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:2]([OH:8])=[O:10])#[N:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the liquid was separated into the oily layer (I)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was passed through a multi-stage extraction tower
|
Type
|
CUSTOM
|
Details
|
provided with thirty perforated plates where the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
to extract cyclohexanone from the aqueous layer
|
Type
|
CUSTOM
|
Details
|
Thus, there were obtained the toluene solution (II)
|
Type
|
CUSTOM
|
Details
|
at a temperature of 60° C.
|
Type
|
CUSTOM
|
Details
|
the resultant product was separated into two layers, i.e.
|
Type
|
ADDITION
|
Details
|
the aqueous layer (III) containing a substantial part of ε-caprolactam
|
Type
|
EXTRACTION
|
Details
|
The crude molten 11-cyanoundecanoic acid layer was passed through a twenty stage rotary disk extraction tower where the crude
|
Type
|
EXTRACTION
|
Details
|
to extract ε-caprolactam
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCCCCCCCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |